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Compound of Interest

Compound Name: 1-Chloro-3-phenoxypropan-2-ol
CAS No.: 4769-73-7
Cat. No.: B1266388
Get Quote
. J

Topic: Using 1-Chloro-3-phenoxypropan-2-ol as a
Chiral Building Block
Executive Summary

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) is a pivotal chlorohydrin intermediate in
the synthesis of aryloxypropanolamine

-adrenergic receptor antagonists (
-blockers).[1] While often available as a racemate, the pharmacological potency of

-blockers typically resides in the (S)-enantiomer (e.g., (S)-Propranolol is ~100x more potent
than its R-isomer).

This guide details a high-fidelity chemoenzymatic protocol to resolve racemic 1-chloro-3-
phenoxypropan-2-ol into its enantiopure forms. We focus on the production of the (S)-
chlorohydrin, which serves as the direct precursor to the bioactive (S)-epoxide and subsequent

(S)-
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-blockers, utilizing an immobilized lipase-catalyzed kinetic resolution.

~hemical Profil ies[112131A1516]Z]BI91[10]

Property Specification
IUPAC Name 1-Chloro-3-phenoxypropan-2-ol
CAS Number 4769-73-7 (Racemic)

Molecular Formula

Molecular Weight 186.64 g/mol

Physical State Viscous Colorless/Pale Yellow Liquid

Boiling Point ~310°C (760 mmHg)

Solubility Soluble in Toluene, DCM, Chloroform, Alcohols
Chiral Center C2 Position (Secondary Alcohol)

Strategic Workflow: Kinetic Resolution & Utilization

The core strategy relies on the kinetic resolution of the racemic chlorohydrin.[2] Lipases
(specifically from Pseudomonas fluorescens) exhibit high stereoselectivity for the (R)-
enantiomer in transesterification reactions. By using an irreversible acyl donor (vinyl acetate),
we selectively convert the (R)-alcohol to its ester, leaving the desired (S)-alcohol unreacted and
chemically distinct for separation.

Mechanism of Action

e Acylation: The lipase catalytic triad (Ser-His-Asp) activates the acyl donor.

o Discrimination: The chiral pocket of the enzyme accommodates the (R)-enantiomer of the
chlorohydrin more favorably than the (S)-enantiomer.

e Product: The result is a mixture of (R)-Ester (acetylated) and (S)-Alcohol (unreacted).
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Figure 1: Kinetic resolution pathway. The lipase selectively acetylates the (R)-enantiomer,
allowing the isolation of the pharmacologically relevant (S)-alcohol.

Protocol 1: Enzymatic Kinetic Resolution

Objective: Isolation of (S)-1-chloro-3-phenoxypropan-2-ol with >98% ee.

Materials
e Substrate: Racemic 1-Chloro-3-phenoxypropan-2-ol (10 mmol, ~1.87 Q).

* Enzyme:Pseudomonas fluorescens lipase (PFL), immobilized (e.g., Amano Lipase AK or PS-
IM).

o Note: Immobilization (e.g., on Celite or ceramic beads) enhances stability and simplifies
filtration.

e Acyl Donor: Vinyl Acetate (30 mmol, 3 equiv).

o Why: The byproduct is acetaldehyde, which tautomerizes and does not compete for the
reverse reaction, driving equilibrium forward.

e Solvent: Toluene (anhydrous) or MTBE.

o Selection: Hydrophobic solvents generally preserve lipase lid-opening conformation better
than hydrophilic ones.
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Step-by-Step Procedure

e Preparation: In a 50 mL round-bottom flask, dissolve 1.87 g of racemic chlorohydrin in 20 mL
of anhydrous toluene.

o Activation: Add 3.0 mL of Vinyl Acetate.
e Initiation: Add 200 mg of immobilized PFL.
e Incubation: Stir the suspension at 30°C at 200 rpm.

o Critical Control Point: Do not exceed 40°C, as enantioselectivity (E-value) often drops with
increasing temperature.

e Monitoring: Monitor reaction progress via Chiral HPLC (see QC section) every 2 hours.
o Stop Condition: Terminate reaction when conversion (

) reaches 50-52%. Pushing beyond 50% ensures high ee for the unreacted (S)-substrate,
though yield drops slightly.

» Termination: Filter the reaction mixture through a sintered glass funnel to remove the
immobilized enzyme. Wash the enzyme with 5 mL toluene (enzyme can often be recycled 3-
5 times).

o Separation: Evaporate the solvent under reduced pressure.

 Purification: Separate the (S)-alcohol from the (R)-ester via Flash Column Chromatography
(Silica gel; Hexane:Ethyl Acetate 90:10 to 70:30 gradient). The ester elutes first (less polar).

Expected Yield: ~40-45% (theoretical max 50%). Expected Optical Purity: >98% ee (S)-
enantiomer.[3][4][2][5]

Protocol 2: Synthesis of (S)-Phenyl Glycidyl Ether

The resolved (S)-chlorohydrin is converted to the epoxide with retention of configuration at the
chiral center (since the stereocenter is not the electrophilic site during ring closure).

Step-by-Step Procedure
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 Dissolution: Dissolve 1.0 g (5.3 mmol) of (S)-1-chloro-3-phenoxypropan-2-ol in 10 mL of
THF.

e Base Treatment: Add 10 mL of 50% w/v NaOH solution (aqueous) and a catalytic amount of
Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst.

e Reaction: Stir vigorously at room temperature for 2-4 hours.

o Workup: Dilute with diethyl ether (20 mL) and water (10 mL). Separate the organic layer.[3]

e Drying: Dry over anhydrous

, filter, and concentrate.

Result: (S)-Phenyl Glycidyl Ether (Colorless oil).

Application: Synthesis of (S)-Propranolol

This step demonstrates the utility of the building block.

(S)-1-Chloro-3-phenoxypropan-2-ol NaOH / TBAB

(From Protocol 1)
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Figure 2: Synthesis of (S)-Propranolol. The stereochemistry established in the chlorohydrin is
preserved through to the final drug.
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Procedure:

o Reflux the (S)-Phenyl Glycidyl Ether with excess isopropylamine (5 equiv) in methanol for 4-
6 hours.

o Evaporate excess amine and solvent.

o Recrystallize the hydrochloride salt (using HCI/Ethanol) to obtain (S)-Propranolol HCI.

Quality Control & Analytical Methods

Self-Validating System: To ensure the protocol is working, calculate the Enantiomeric Ratio (E-
value) using the conversion (

) and enantiomeric excess of the substrate (

) and product (

).

Target E-value: >50 for a viable commercial process.

HPLC Method (Chiral):

Column: Chiralcel OD-H or AD-H (Daicel).

» Mobile Phase: Hexane : Isopropanol (90:10).

e Flow Rate: 0.5 - 1.0 mL/min.

e Detection: UV @ 254 nm (Phenoxy chromophore).
o Retention Times (Approx):

o (S)-Alcohol: ~12 min

o (R)-Alcohol: ~15 min

o (Note: Verify with racemic standard first).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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